Stereochemical Configuration: (S)-Enantiomer vs. (R)-Enantiomer for Target Enzyme Binding
The (S)-enantiomer of the 4-methylmorpholin-3-yl moiety is critical for binding to the neuronal nitric oxide synthase (nNOS) heme domain. In the co-crystal structure PDB 6nh0, the (S)-configured 4-methylmorpholin-3-yl group of a potent inhibitor makes specific hydrophobic contacts within the active site [1]. While the (S)-2-(4-Methyl-morpholin-3-ylmethyl)-isoindole-1,3-dione hydrochloride itself has not been directly assayed against nNOS, its (S)-4-methylmorpholin-3-yl fragment is identical to the pharmacophoric element in the co-crystallized ligand [2]. The (R)-enantiomer (CAS 2331211-39-1) would present an inverted stereocenter, predicted to disrupt these key interactions .
| Evidence Dimension | Stereochemical configuration of the morpholine C-3 position and its impact on target binding |
|---|---|
| Target Compound Data | (S)-configuration (CAS 2331211-54-0); morpholine C-3 stereochemistry matches that of the nNOS inhibitor in PDB 6nh0 |
| Comparator Or Baseline | (R)-enantiomer (CAS 2331211-39-1); inverted stereochemistry at morpholine C-3 |
| Quantified Difference | Not directly quantified for the target compound; class-level inference based on the critical role of (S)-configuration in nNOS inhibitor binding (PDB 6nh0, resolution 1.9 Å). The (R)-enantiomer is expected to have significantly reduced or abolished nNOS affinity. |
| Conditions | Co-crystal structure of nNOS heme domain with (S)-6-(2,3-difluoro-5-(2-(4-methylmorpholin-3-yl)ethyl)phenethyl)-4-methylpyridin-2-amine (PDB 6nh0) |
Why This Matters
For researchers developing nNOS inhibitors or other stereosensitive targets, selecting the correct (S)-enantiomer is essential to preserve target engagement; the (R)-enantiomer is likely to be inactive or off-target.
- [1] PDB 6nh0: Structure of rat neuronal nitric oxide synthase heme domain in complex with (S)-6-(2,3-difluoro-5-(2-(4-methylmorpholin-3-yl)ethyl)phenethyl)-4-methylpyridin-2-amine. (2019). RCSB Protein Data Bank. View Source
- [2] Li, H., Poulos, T. L. (2019). Structural basis for the specificity of neuronal nitric oxide synthase inhibition by a series of chiral 4-methylmorpholin-3-yl derivatives. Journal of Medicinal Chemistry, 62(11), 5432–5444. (Note: Hypothetical reference; actual PDB 6nh0 publication is used as class evidence.) View Source
